molecular formula C13H16O4 B3164759 (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid CAS No. 893733-51-2

(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid

Cat. No.: B3164759
CAS No.: 893733-51-2
M. Wt: 236.26 g/mol
InChI Key: IIXUZUCKRQSYPN-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid is an organic compound characterized by the presence of an ethoxymethyl group and a methoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(ethoxymethyl)-4-methoxybenzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3-(ethoxymethyl)-4-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various substituents on the phenyl ring, such as halogens or nitro groups.

Scientific Research Applications

(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxymethyl and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The acrylic acid moiety may also participate in covalent interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

    (2E)-3-[3-(Methoxymethyl)-4-methoxyphenyl]-acrylic acid: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    (2E)-3-[3-(Ethoxymethyl)-4-hydroxyphenyl]-acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-propionic acid: Similar structure but with a propionic acid moiety instead of an acrylic acid moiety.

Uniqueness: (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid is unique due to the combination of its ethoxymethyl and methoxy substituents, which can influence its chemical reactivity and biological activity. The presence of the acrylic acid moiety also distinguishes it from similar compounds, providing different chemical and physical properties.

Properties

IUPAC Name

(E)-3-[3-(ethoxymethyl)-4-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-9-11-8-10(5-7-13(14)15)4-6-12(11)16-2/h4-8H,3,9H2,1-2H3,(H,14,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXUZUCKRQSYPN-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC1=C(C=CC(=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid
Reactant of Route 4
Reactant of Route 4
(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid
Reactant of Route 5
Reactant of Route 5
(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid
Reactant of Route 6
Reactant of Route 6
(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.